molecular formula C16H16F3NO B5652715 (2-methoxy-5-methylphenyl)[4-(trifluoromethyl)benzyl]amine CAS No. 5536-46-9

(2-methoxy-5-methylphenyl)[4-(trifluoromethyl)benzyl]amine

Cat. No. B5652715
CAS RN: 5536-46-9
M. Wt: 295.30 g/mol
InChI Key: YCQGZQVNNRWXPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds similar to "(2-methoxy-5-methylphenyl)[4-(trifluoromethyl)benzyl]amine" typically involves complex organic reactions. For instance, compounds with trifluoromethyl groups and methoxy-phenyl structures have been synthesized through heterocyclization reactions of trifluoromethylated enones with amines, showing high yields and demonstrating the versatility of primary amines in these reactions (Aquino et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds often includes significant interactions that stabilize the molecule, such as intramolecular hydrogen bonding. Studies involving X-ray crystallography and density functional theory (DFT) calculations can reveal detailed information about the molecular conformation, electron distribution, and potential reactive sites (Murugavel et al., 2014).

Chemical Reactions and Properties

Compounds containing methoxy and trifluoromethyl groups participate in various chemical reactions, such as ipso amination of organoboronic acids, which can lead to the formation of primary amines under metal-free conditions (Chatterjee & Goswami, 2015). These reactions are crucial for the functionalization and further modification of the compound.

properties

IUPAC Name

2-methoxy-5-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c1-11-3-8-15(21-2)14(9-11)20-10-12-4-6-13(7-5-12)16(17,18)19/h3-9,20H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQGZQVNNRWXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353502
Record name 2-methoxy-5-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5536-46-9
Record name 2-methoxy-5-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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